
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as CX-5461, is a small molecule inhibitor that targets the RNA polymerase I transcription machinery. This molecule has been shown to have potential in cancer treatment, specifically in the treatment of solid tumors.
Mechanism of Action
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate targets the RNA polymerase I transcription machinery, specifically the interaction between the Upstream Binding Factor (UBF) and rDNA. By inhibiting this interaction, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate leads to the disruption of rDNA transcription and the subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage and the activation of the p53 pathway. These effects are thought to contribute to the anti-tumor activity of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate.
Advantages and Limitations for Lab Experiments
One advantage of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate is its selectivity for cancer cells with high levels of rDNA transcription, which allows for targeted cancer treatment. However, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to have limited efficacy in certain cancer types, and further research is needed to determine its potential for clinical use.
Future Directions
There are a number of potential future directions for research on 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate, including the development of combination therapies with other cancer treatments, the identification of biomarkers for patient selection, and the investigation of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate in other cancer types. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate and its potential for clinical use.
Synthesis Methods
The synthesis of 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate involves a multi-step process that includes the reaction of 2-oxo-2-phenylethyl bromide with ethyl 4-(cyclohexylamino)-4-oxobutanoate, followed by a series of purification steps.
Scientific Research Applications
2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been extensively studied for its potential in cancer treatment. In preclinical studies, 2-oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to the inhibition of cancer cell growth and induction of cell death.
properties
IUPAC Name |
phenacyl 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-16(14-7-3-1-4-8-14)13-23-18(22)12-11-17(21)19-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSJQZCQOLQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
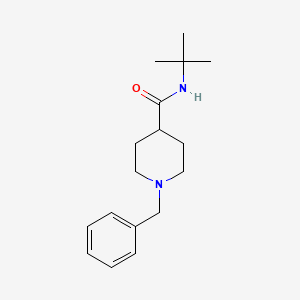
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
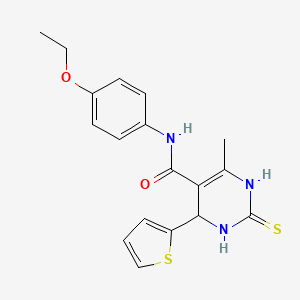
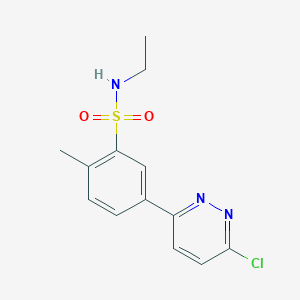
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)
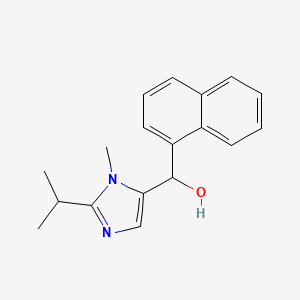
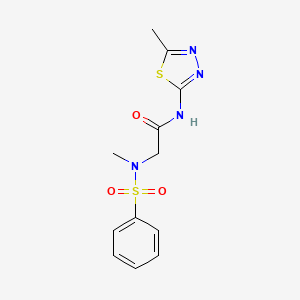
![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)